molecular formula C23H27ClFN3O B2529029 2-chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 922016-54-4

2-chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No. B2529029
CAS RN: 922016-54-4
M. Wt: 415.94
InChI Key: QGZGDWWGQKPRGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, in the first paper, novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides were synthesized through the condensation of acid chlorides with a benzisoxazole derivative . Similarly, the second paper describes the synthesis of a CCR5 antagonist through a four-step reaction starting from piperidin-4-one, involving elimination, reduction, and bromination reactions . These methods could potentially be adapted for the synthesis of 2-chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to the one can be characterized using techniques such as IR, 1H NMR, 13C NMR, and ESI-MS . These techniques provide information about the functional groups, the molecular framework, and the molecular weight, which are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation, elimination, reduction, and bromination . These reactions are carefully chosen based on the desired functional groups and the final molecular architecture. The reactivity of the compounds can also be inferred from their functional groups, such as amides, which are known for their participation in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, melting point, and stability, are important for their potential application as drugs. The antimicrobial studies conducted in the first paper suggest that some of the synthesized compounds exhibit better inhibitory activity than standard drugs, indicating their potential as antimicrobial agents . The second paper does not provide specific information on the physical and chemical properties but focuses on the synthesis and structural characterization of a CCR5 antagonist .

Scientific Research Applications

Novel Piperidine Derivatives for Anti-acetylcholinesterase Activity

A study by Sugimoto et al. (1990) on the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity discovered that substituting benzamide with bulky moieties significantly increased activity. Specifically, compound 21 emerged as a potent inhibitor, suggesting its potential development as an antidementia agent Sugimoto et al., 1990.

Luminescent Properties and Photo-induced Electron Transfer

Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds and studied their fluorescence spectra, demonstrating how these compounds could act as pH probes and undergo photo-induced electron transfer (PET), indicating potential applications in fluorescence imaging Gan et al., 2003.

Synthesis and Structure-Activity Relationships of AChE Inhibitors

Further research by Sugimoto et al. (1992) into the structure-activity relationships (SAR) of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives found potent anti-AChE activity, underlining the importance of specific substitutions for enhanced activity. This work contributes to understanding the chemical basis for therapeutic agents targeting AChE Sugimoto et al., 1992.

Antibacterial Activity of Fluorinated Quinolone Derivatives

Sheu et al. (1998) explored the synthesis of 1-(substituted-benzyl)-6-fluoro-1,4-dihydro-4-oxoquinoline derivatives and their antibacterial activities, revealing specific compounds with significant efficacy. This research highlights the potential of fluorinated compounds in developing new antibacterial drugs Sheu et al., 1998.

Copper (II) Coordination Chemistry Influenced by Ligand Structure

Majumder et al. (2016) designed Schiff-base ligands to explore the coordination chemistry of Cu(II) in the presence of bromide, showing how structural variations in the ligands affect the magnetic properties and nuclearity of the resulting complexes. This study opens avenues for developing copper-based therapeutic and diagnostic agents Majumder et al., 2016.

properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClFN3O/c1-27-13-10-17-14-16(8-9-20(17)27)21(28-11-3-2-4-12-28)15-26-23(29)22-18(24)6-5-7-19(22)25/h5-9,14,21H,2-4,10-13,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZGDWWGQKPRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3Cl)F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

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